molecular formula C6H10F3NOS B3091871 (R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide CAS No. 1219607-83-6

(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

Cat. No.: B3091871
CAS No.: 1219607-83-6
M. Wt: 201.21 g/mol
InChI Key: PLTNZADFUQGXSR-UHFFFAOYSA-N
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Description

®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is a chiral sulfinamide compound widely used in organic synthesis. It is known for its role as a chiral auxiliary and reagent in asymmetric synthesis, particularly in the preparation of chiral amines and other nitrogen-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the condensation of N-tert-butanesulfinamide with trifluoroacetaldehyde hydrate. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to form the desired sulfinamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Aryllithium Reagents: Used in nucleophilic addition reactions to form diastereomerically enriched products.

    Acidic Methanol: Employed in the hydrolysis of adducts to obtain chiral amines.

Major Products Formed

The major products formed from these reactions are chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by controlling the stereochemistry of the reaction. The compound interacts with organometallic reagents to form diastereomerically enriched intermediates, which can then be hydrolyzed to yield the desired chiral products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is unique due to its trifluoroethylidene group, which enhances its reactivity and selectivity in asymmetric synthesis. This makes it particularly valuable in the preparation of trifluoroethylamines and other fluorinated compounds, which are important in pharmaceutical and agrochemical industries.

Properties

CAS No.

1219607-83-6

Molecular Formula

C6H10F3NOS

Molecular Weight

201.21 g/mol

IUPAC Name

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

InChI

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3

InChI Key

PLTNZADFUQGXSR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)/N=C/C(F)(F)F

SMILES

CC(C)(C)S(=O)N=CC(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N=CC(F)(F)F

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Reactant of Route 2
Reactant of Route 2
(R)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

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